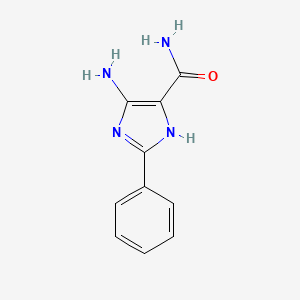

4-amino-2-phenyl-1h-imidazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-phenyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-7(9(12)15)13-10(14-8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDIHAOPZBSKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194445 | |

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41631-74-7 | |

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041631747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-phenyl-1h-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-phenyl-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Substitution reactions can occur at different positions on the imidazole ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

4-amino-2-phenyl-1h-imidazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: It is being investigated for its potential use in treating various diseases, including cardiac ischemic injury and diabetes.

Industry: Its unique structure makes it useful in material science and drug discovery.

Mechanism of Action

The mechanism of action of 4-amino-2-phenyl-1h-imidazole-5-carboxamide involves its role as an analog of adenosine monophosphate (AMP). It is capable of stimulating AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This compound has been used clinically to treat and protect against cardiac ischemic injury by preserving blood flow to the heart during surgery .

Comparison with Similar Compounds

Table 1: Substituent Patterns of Key Imidazole Derivatives

Key Observations :

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound may offer better metabolic stability compared to carboxylic acid derivatives, which are prone to ionization at physiological pH .

- Triazeno Modification: DIC’s triazeno group introduces alkylating properties, making it a prodrug that releases cytotoxic diazonium ions upon metabolic activation .

Pharmacological Activities

Analysis :

- However, its phenyl and carboxamide groups align with antimicrobial imidazole derivatives (e.g., ’s pyrazole-carboximidamides) .

- AICA ribotide () highlights the role of carboxamide groups in metabolic pathways, though its lack of a phenyl group reduces structural overlap with the target compound .

Metabolic Pathways

Key Findings from :

- N-Demethylation: DIC undergoes hepatic N-demethylation via cytochrome P450 enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide as metabolites .

- Enzyme Induction: Phenobarbital pretreatment enhances DIC metabolism, indicating susceptibility to enzyme-inducing agents .

Implications for Target Compound :

Biological Activity

4-amino-2-phenyl-1H-imidazole-5-carboxamide , also known by its CAS number 41631-74-7, is a purine nucleoside analog that has garnered attention due to its potential therapeutic applications. This compound has been studied since its synthesis in the 1950s, primarily for its biological activity and mechanisms of action, particularly in relation to cellular processes and disease treatment.

The biological activity of this compound is largely attributed to its role as an analog of adenosine monophosphate (AMP). It functions by stimulating AMP-dependent protein kinase (AMPK) activity, which is crucial for maintaining cellular energy homeostasis. AMPK activation plays a significant role in various metabolic pathways, influencing both energy production and consumption within cells.

Cellular Implications

The activation of AMPK by this compound can lead to:

- Increased glucose uptake : Enhancing insulin sensitivity and potentially aiding in diabetes management.

- Fatty acid oxidation : Contributing to lipid metabolism and weight management.

- Inhibition of anabolic processes : Such as lipid synthesis and protein synthesis, which can be beneficial in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through its modulation of AMPK. By activating this pathway, the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that compounds with similar structures can disrupt the interaction between HIV integrase and LEDGF/p75, leading to potential applications in HIV treatment .

Case Studies

Several studies have highlighted the efficacy of this compound:

- HIV Research : Inhibitory assays demonstrated that derivatives of imidazole compounds can effectively disrupt the interaction between HIV integrase and its cofactor LEDGF/p75. The presence of specific substituents on the imidazole ring significantly enhanced inhibitory potency .

- Diabetes Management : In animal models, compounds similar to this compound have shown promise in improving insulin sensitivity and reducing blood glucose levels, indicating potential for diabetes treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | AMPK activation | Anticancer, enhances insulin sensitivity |

| 5-Aminoimidazole-4-carboxamide | Similar AMPK pathway involvement | Potential metabolic regulator |

| AICA riboside | AMPK activation | Metabolic enhancer |

The synthesis of this compound typically involves cyclization reactions starting from amido-nitriles. A notable synthetic route includes nickel-catalyzed addition to nitriles, followed by subsequent steps leading to high yields of the desired product.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can yield different derivatives.

- Reduction : Alters functional groups on the imidazole ring.

- Substitution : Leads to diverse derivatives with varying biological activities.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-phenyl-1H-imidazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions using amido-nitrile precursors under basic conditions. For example, glyoxal or formaldehyde condensation with ammonia/amines can form the imidazole core, followed by functionalization at the 2- and 5-positions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization.

- Temperature control : Maintain 60–80°C to avoid side reactions like over-oxidation.

- Catalysts : Use mild bases (e.g., K₂CO₃) to facilitate deprotonation without degrading sensitive groups.

Characterization via NMR (¹H/¹³C) and HPLC ensures purity and structural confirmation .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., phenyl protons at δ 7.2–7.6 ppm, imidazole NH₂ at δ 5.5–6.0 ppm) and confirm carboxamide carbonyl (δ ~170 ppm).

- FT-IR : Detect N-H stretches (~3400 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis and molecular ion ([M+H]⁺) identification.

Cross-reference with PubChem data (InChI key, molecular formula) ensures accuracy .

Advanced Research Questions

Q. How can researchers design experiments to compare the bioactivity of this compound with structural analogs?

Methodological Answer:

- Structural analogs : Compare with derivatives like 4-(1H-Benzo[d]imidazol-2-yl)benzamide (antimicrobial) or 2-(4-(Oxazol-5-yl)phenyl)-1H-benzo[d]imidazole (antifungal) (see table in ).

- Assay selection :

- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and selectivity (e.g., cancer vs. normal cell lines).

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at phenyl) with activity trends .

Q. What strategies resolve contradictions in literature data regarding the compound’s mechanism of action?

Methodological Answer:

- Dose-response studies : Replicate experiments across multiple concentrations to identify biphasic effects (e.g., activation at low doses vs. inhibition at high doses).

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., AMPK or p38 MAPK).

- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) to distinguish direct vs. indirect interactions .

Q. How can computational modeling predict the compound’s interaction with multi-target enzymes?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets of kinases).

- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å).

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with carboxamide, π-π stacking with phenyl). Validate with mutagenesis studies .

Q. What advanced techniques optimize the compound’s pharmacokinetic properties without altering its core structure?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable esters at the carboxamide to enhance bioavailability.

- Cocrystallization : Improve solubility via coformers (e.g., succinic acid) without covalent modification.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., imidazole ring oxidation) and block with deuterium or fluorine substitution .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) using databases like CCLE.

- Combination indices : Apply the Chou-Talalay method to determine synergism (CI < 1) with standard chemotherapeutics.

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) to explain variability .

Q. What methodologies validate the compound’s role in modulating protein function via Schiff base formation?

Methodological Answer:

- Mass spectrometry : Detect Schiff base adducts (+12 Da for primary amine conjugation) in tryptic digests.

- Circular dichroism : Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions).

- Functional assays : Measure enzymatic activity pre/post exposure to confirm inhibition/activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.